N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9072569
InChI: InChI=1S/C17H18N2O3/c1-12(14-6-4-3-5-7-14)11-17(20)18-16-9-8-15(19(21)22)10-13(16)2/h3-10,12H,11H2,1-2H3,(H,18,20)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C2=CC=CC=C2
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide

CAS No.:

Cat. No.: VC9072569

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide -

Specification

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
IUPAC Name N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide
Standard InChI InChI=1S/C17H18N2O3/c1-12(14-6-4-3-5-7-14)11-17(20)18-16-9-8-15(19(21)22)10-13(16)2/h3-10,12H,11H2,1-2H3,(H,18,20)
Standard InChI Key OCPONXPHHCUZPU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C2=CC=CC=C2
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C2=CC=CC=C2

Introduction

N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its molecular structure, which includes a nitro group and a phenyl ring attached to a butanamide backbone. Despite the lack of specific information on this compound in the provided search results, we can infer its properties based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide would typically involve the reaction of 2-methyl-4-nitroaniline with 3-phenylbutanoic acid or its derivatives. This process often requires a coupling agent to facilitate the formation of the amide bond.

Potential Applications

Compounds with similar structures are often explored for their biological activities, such as antimicrobial or anticancer properties. The presence of a nitro group and phenyl rings can contribute to these activities by interacting with biological targets.

Research Findings

While specific research findings on N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide are not available, studies on related compounds suggest that they can exhibit significant biological activity. For instance, nitro-substituted aromatic compounds are known for their potential in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator